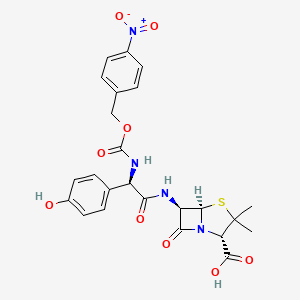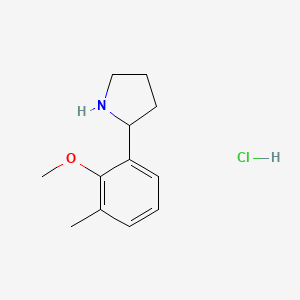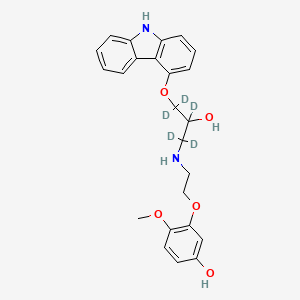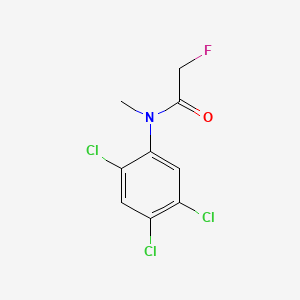![molecular formula C13H23NO2Si B13451625 3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline](/img/structure/B13451625.png)
3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an aniline derivative. This compound is of interest in organic synthesis due to its stability and reactivity, making it useful in various chemical transformations and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline typically involves the protection of the hydroxyl group of 5-methoxyaniline using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The silyl ether can be cleaved under acidic or basic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Acidic conditions (e.g., acetic acid) or basic conditions (e.g., tetra-n-butylammonium fluoride in THF) are used for deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and intermediates.
Industry: Applied in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline exerts its effects is primarily through the protection of the hydroxyl group. The TBDMS group provides steric hindrance, preventing reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The deprotection mechanism involves nucleophilic attack on the silicon atom, leading to the cleavage of the silyl ether bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(Tert-butyldimethylsilyl)oxy]propionaldehyde: Another compound with a TBDMS protecting group, used in similar synthetic applications.
(Tert-butyldimethylsilyloxy)acetaldehyde: Utilized in synthetic glycobiology and total synthesis of complex molecules.
(3-Bromopropoxy)-tert-butyldimethylsilane: Used as an alkylating agent in pharmaceutical synthesis.
Uniqueness
3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline is unique due to its specific functional groups, which provide distinct reactivity and stability. The presence of both the methoxy and silyl ether groups allows for versatile applications in various chemical transformations.
Eigenschaften
Molekularformel |
C13H23NO2Si |
|---|---|
Molekulargewicht |
253.41 g/mol |
IUPAC-Name |
3-[tert-butyl(dimethyl)silyl]oxy-5-methoxyaniline |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(5,6)16-12-8-10(14)7-11(9-12)15-4/h7-9H,14H2,1-6H3 |
InChI-Schlüssel |
WYELCRHKIQJNAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B13451542.png)
![2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B13451546.png)
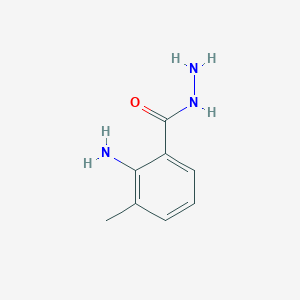
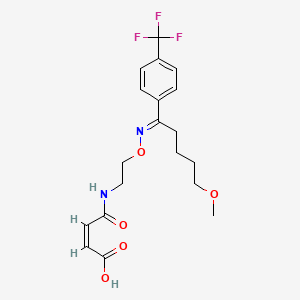

![Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride](/img/structure/B13451566.png)
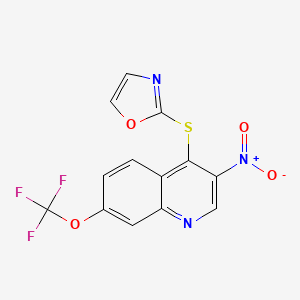
![5-[2-[Bis(phenylmethyl)amino]-1-hydroxyethyl]-2-hydroxybenzamide](/img/structure/B13451572.png)
![rac-(1R,6R,8R)-2-oxa-5-azabicyclo[4.2.0]octan-8-ol hydrochloride](/img/structure/B13451574.png)
